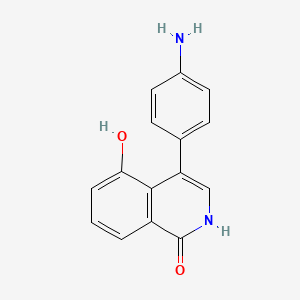

4-(4-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one

CAS No.: 656234-44-5

Cat. No.: VC15927604

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656234-44-5 |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 4-(4-aminophenyl)-5-hydroxy-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)12-8-17-15(19)11-2-1-3-13(18)14(11)12/h1-8,18H,16H2,(H,17,19) |

| Standard InChI Key | CPXAHFYSNKGRJE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 4-(4-aminophenyl)-5-hydroxy-2H-isoquinolin-1-one, with a molecular weight of 252.27 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 656234-44-5 |

| PubChem CID | 71375586 |

| SMILES | C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)N |

| InChIKey | CPXAHFYSNKGRJE-UHFFFAOYSA-N |

The structure comprises a fused bicyclic isoquinolinone system, with a hydroxyl group at C5 and a 4-aminophenyl substituent at C4 . Computational models predict moderate polarity () and lipophilicity () , suggesting potential membrane permeability.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related isoquinolinone derivatives exhibit planar aromatic systems with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . For example, analogs like 2-(4-hydroxyphenyl)-4-(2-phenylhydrazin-1-ylidene)chromane-5,7-diol display dihedral angles of 15.5° between the hydrazone and chromane rings, influencing their conformational stability .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 4-(4-aminophenyl)-5-hydroxyisoquinolin-1(2H)-one can be inferred from analogous protocols for substituted isoquinolinones . A plausible route involves:

-

Nitro Precursor Preparation: Reacting 4-nitrophenyl-substituted intermediates with chloroacetyl chloride under basic conditions.

-

Hydrogenation: Catalytic reduction of the nitro group to an amine using palladium on carbon () in ethanol at elevated temperatures and pressures .

Example Protocol (adapted from ):

-

Step 1: 4-(4-Nitrophenyl)-5-hydroxyisoquinolin-1(2H)-one (0.27 mol) is suspended in ethanol (480 g) with 5% .

-

Step 2: Hydrogenation at 80°C under 5 bar for 1 hour yields the amine product.

-

Step 3: Purification via recrystallization from ethanol/water mixtures affords the final compound in ~70% yield.

Structural Analogues

Modifications to the core structure include:

-

Alkylamino Substitutions: Introducing groups like butyl(methyl)amino at the phenyl ring enhances lipophilicity (, ) .

-

Heterocyclic Fusion: Derivatives fused with morpholinone rings exhibit anticoagulant activity by inhibiting Factor Xa .

Physicochemical Properties and Stability

Solubility and Partitioning

Spectroscopic Signatures

-

UV-Vis: Absorbance maxima at 280 nm (hydroxyphenyl) and 320 nm (isoquinolinone).

-

NMR: NMR (DMSO-): δ 10.2 (s, 1H, OH), 8.1 (d, 1H, Ar-H), 6.9 (s, 2H, ) .

Future Directions and Challenges

Pharmacological Optimization

-

SAR Studies: Systematic substitution at C4 and C5 to enhance target selectivity.

-

Prodrug Design: Masking the hydroxyl group as a phosphate ester to improve bioavailability.

Industrial-Scale Synthesis

Challenges include optimizing catalytic hydrogenation conditions and minimizing byproducts during nitro reduction . Continuous-flow reactors may enhance yield and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume